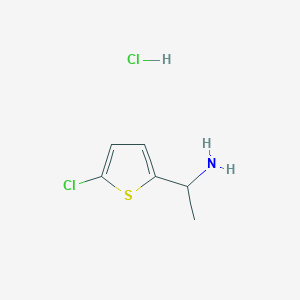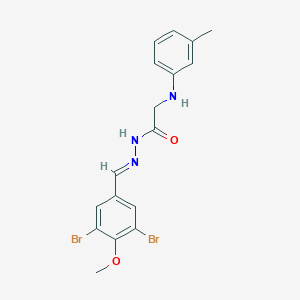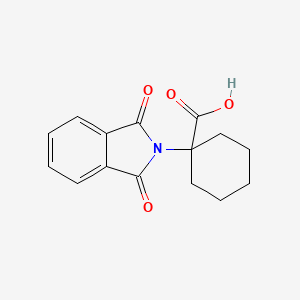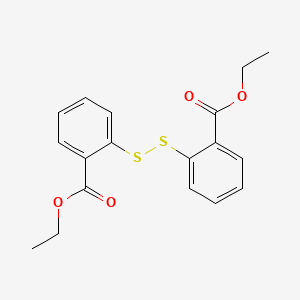![molecular formula C18H19ClN2O3 B11998055 ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)
ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, an ethylidene hydrazinecarboxylate moiety, and a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then subjected to a condensation reaction with ethyl chloroformate under basic conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学研究应用
Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
相似化合物的比较
Ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-2-(1-{4-[(4-methoxybenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate: This compound has a methoxy group instead of a chloro group, which may alter its reactivity and biological activity.
Ethyl (2E)-2-(1-{4-[(4-fluorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate: The presence of a fluorine atom can significantly change the compound’s properties, including its metabolic stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in ways that are distinct from its analogs.
属性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
ethyl N-[(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylideneamino]carbamate |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-23-18(22)21-20-13(2)15-6-10-17(11-7-15)24-12-14-4-8-16(19)9-5-14/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-13+ |
InChI 键 |
GWWKUBBKFVUMNI-DEDYPNTBSA-N |
手性 SMILES |
CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
规范 SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)











![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)
